Field: Biochemistry
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable activator of protein kinase C (PKC) It exhibits lower affinity for PKCa than for other isozymes
Method: It is used in vitro to study the activation of PKC.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells
Field: Oncology
Application: 1,2-Dioctanoyl-sn-glycerol mimics the effects of tumor-promoting phorbol diesters on mitogenesis
Method: It is used in cell culture experiments to study the effects of tumor-promoting phorbol diesters.
Field: Dermatology
Application: 1,2-Dioctanoyl-sn-glycerol is used to study the binding and action of epidermal growth factor
Method: It is used in cell culture experiments to study the effects of epidermal growth factor.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on epidermal growth factor binding and action in intact cells
Field: Immunology
Application: 1,2-Dioctanoyl-sn-glycerol is known to stimulate neutrophils
Method: It is used in in vitro experiments to stimulate neutrophils
Results: Neutrophils treated with 1,2-dioctanoyl-sn-glycerol are known to release large quantities of superoxide and exhibit an intense phosphorylation of two proteins
Field: Genetics
Application: 1,2-Dioctanoyl-sn-glycerol is used in gene editing.
Field: Reproductive Biology
Application: 1,2-Dioctanoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm
Method: It is likely used in in vitro experiments involving human sperm
Field: Cell Biology
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the PKC-activating second messenger DAG .
Method: It is likely used in in vitro experiments involving cell cultures .
1,2-Dioctanoyl-sn-glycerol is a synthetic lipid compound with the chemical formula C₁₉H₃₆O₅ and a CAS number of 60514-48-9. It is categorized as a 1,2-diacyl-sn-glycerol, specifically a dioctanoylglycerol. This compound is an enantiomer of 2,3-dioctanoyl-sn-glycerol and serves as a lipid second messenger in various biological processes. Its structure consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) chains at the first and second positions, making it hydrophobic and capable of integrating into cellular membranes .
DOG activates PKC by mimicking the role of DAG, a natural ligand for PKC. Once inside the cell, DOG binds to the regulatory domain of PKC, leading to a conformational change and activation of the enzyme []. Activated PKC phosphorylates various target proteins, triggering downstream cellular signaling cascades [].
The biological activity of 1,2-dioctanoyl-sn-glycerol includes:
1,2-Dioctanoyl-sn-glycerol can be synthesized through several methods:
1,2-Dioctanoyl-sn-glycerol has diverse applications in:
Studies have shown that 1,2-dioctanoyl-sn-glycerol interacts with various proteins and receptors:
Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycerol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dioleoyl-sn-glycerol | Diacylglycerol | Higher unsaturation; commonly used in cell signaling studies. |
1,2-Dipalmitoyl-sn-glycerol | Diacylglycerol | Saturated fatty acids; widely studied in membrane dynamics. |
1,3-Dioctanoyl-sn-glycerol | Diacylglycerol | Different acyl position; affects membrane properties differently. |
The uniqueness of 1,2-dioctanoyl-sn-glycerol lies in its specific fatty acid composition and its distinct role as an activator of protein kinase C compared to other diacylglycerols. Its ability to induce specific biological responses makes it valuable for targeted research applications .
DiC8 activates PKC with a 100-fold lower potency than phorbol 12-myristate 13-acetate (PMA), a synthetic phorbol ester [1] [6]. While PMA binds PKC’s C1 domain with a dissociation constant (K~d~) of ~2 nM, DiC8 requires micromolar concentrations to achieve comparable activation [4] [6]. This disparity arises from PMA’s extended alkyl chains and rigid bicyclic structure, which enhance membrane partitioning and stabilize C1 domain interactions [6].
A critical functional distinction lies in their temporal effects. DiC8-induced PKC activation is transient, lasting <10 minutes due to rapid metabolism to phosphatidic acid via diacylglycerol kinase [2]. In contrast, PMA resists enzymatic degradation, sustaining PKC activation for hours [3]. This reversibility makes DiC8 preferable for studying acute signaling events, as demonstrated in T-cell receptor studies where DiC8 synergized with calcium ionophores to transiently upregulate interleukin-2 receptors, whereas PMA caused prolonged activation [3].
DiC8 exhibits isoform-specific efficacy, showing 3-fold lower affinity for PKCα compared to PKCβ and PKCγ [1]. Structural analyses attribute this to divergent residues in PKCα’s C1B subdomain, which reduce hydrophobic complementarity with DiC8’s octanoyl chains [4]. Phorbol esters, conversely, display broad isoform activation due to their larger hydrophobic surface area accommodating diverse C1 domain geometries [6].
Activator | EC~50~ (PKCα) | EC~50~ (PKCβ) | Half-Life | Metabolic Fate |
---|---|---|---|---|
DiC8 | 18 µM | 6 µM | 8 min | Phosphatidic acid [2] [4] |
PMA | 2 nM | 1.5 nM | >4 hr | Non-metabolized [3] [6] |
The 3-hydroxyl group of DiC8’s glycerol backbone is indispensable for PKC activation. Substitution with hydrogen (deoxy-DiC8), chlorine (chloro-DiC8), or sulfur (thio-DiC8) reduces activation efficacy to <5% of wild-type DiC8 [4]. Molecular dynamics simulations reveal this hydroxyl forms a hydrogen bond with conserved histidine residues in the C1 domain’s hydrophilic cleft, stabilizing the membrane-embedded complex [4].
The sn-1,2 stereochemistry is equally critical. sn-1,3-Dioctanoyl-glycerol fails to activate PKC, as its acyl chain orientation prevents simultaneous engagement of both C1 domain hydrophobic channels [4]. This stereospecificity mirrors endogenous diacylglycerols, validating DiC8 as a physiologically relevant probe.
DiC8 binds PKC’s C1A and C1B subdomains with distinct thermodynamics:
This dichotomy suggests C1A prioritizes specific hydrogen bonding (enthalpic), while C1B favors membrane partitioning and hydrophobic effects (entropic). Phorbol esters invert this pattern, binding C1B with 10-fold higher affinity than C1A due to complementary van der Waals interactions with their rigid core [6].
DiC8 induces rapid but transient PKC translocation to the plasma membrane, peaking at 2–5 minutes post-stimulation [2]. Time-lapse imaging reveals isoform-specific trafficking:
This hierarchy correlates with C1 domain lipid-binding affinities. PKCβ’s C1B subdomain contains a unique lysine residue (K209) that enhances phosphatidylserine coordination, accelerating DiC8-mediated recruitment [4].
DiC8’s brief activation window stems from rapid phosphorylation by diacylglycerol kinase θ (DGKθ), which converts it to phosphatidic acid within 10 minutes [2]. This metabolite then recruits PKCζ, an atypical isoform insensitive to diacylglycerol, creating a negative feedback loop [2]. In contrast, PMA bypasses DGKθ, enabling sustained classical PKC activity that overwhelms endogenous feedback mechanisms [3].
Single-molecule tracking shows DiC8-activated PKCβ preferentially clusters at lipid rafts enriched in cholesterol and sphingomyelin, while PKCα localizes to disordered membrane regions [4]. This partitioning influences downstream substrate phosphorylation; raft-localized PKCβ preferentially activates MAPK pathways, whereas non-raft PKCα modulates ion channel activity [4] [6].